[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
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Overview
Description
[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity . This particular compound features a triazole ring, a difluorophenyl group, and a thienopyridine moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of [1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes . The difluorophenyl group can be introduced via a Suzuki–Miyaura cross-coupling reaction, which is performed in an aqueous medium . The thienopyridine moiety is then synthesized and coupled with the triazole and difluorophenyl intermediates under specific reaction conditions to yield the final compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include diisopropylazodicarboxylate (DIAD) for the Mitsunobu reaction and various arylboronic acids for the Suzuki–Miyaura cross-coupling . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site . This interaction disrupts the enzyme’s function, leading to its inhibitory effects. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Rufinamide: An antiepileptic drug that stabilizes the inactive state of sodium channels.
Fluconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Voriconazole: Another antifungal agent with a similar mechanism of action to fluconazole.
Compared to these compounds, [1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is unique due to its combination of a triazole ring, difluorophenyl group, and thienopyridine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4OS/c18-13-2-1-3-14(19)12(13)9-23-10-15(20-21-23)17(24)22-6-4-16-11(8-22)5-7-25-16/h1-3,5,7,10H,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROULZGVZGDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CN(N=N3)CC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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